molecular formula C12H13Br2F2N3 B13146060 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl-

2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl-

Cat. No.: B13146060
M. Wt: 397.06 g/mol
InChI Key: BOPKKKHWODFCGG-UHFFFAOYSA-N
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Description

2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is a complex organic compound with the molecular formula C14H17Br2F2N3. This compound is part of the benzotriazole family, known for its stability and diverse applications in various fields, including materials science and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- typically involves a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, making it an effective component in low-band gap polymer semiconductors. This interaction improves electron affinity and lowers the band gap of the materials, enhancing their performance in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is unique due to its specific combination of bromine, fluorine, and hexyl groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .

Properties

Molecular Formula

C12H13Br2F2N3

Molecular Weight

397.06 g/mol

IUPAC Name

4,7-dibromo-5,6-difluoro-2-hexylbenzotriazole

InChI

InChI=1S/C12H13Br2F2N3/c1-2-3-4-5-6-19-17-11-7(13)9(15)10(16)8(14)12(11)18-19/h2-6H2,1H3

InChI Key

BOPKKKHWODFCGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br

Origin of Product

United States

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